Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate (CAS: 1823348-86-2) is a specialized, conformationally restricted fluorinated building block procured for advanced medicinal chemistry and agrochemical development. Featuring a rigid bicyclo[3.1.0]hexane core substituted with a gem-difluoro group, this compound serves as a metabolically stable bioisostere for meta-substituted benzenes, piperidines, and flexible cyclopentanes. The ethyl ester format is specifically chosen for its extended shelf stability, liquid handling characteristics, and high solubility in anhydrous aprotic solvents, making it a highly processable precursor for downstream reductions to alcohols, saponification to free acids, or direct amidations in parallel library synthesis [1].
Substituting this specific compound with cheaper or more common analogs compromises downstream efficacy and processability. Utilizing the non-fluorinated ethyl bicyclo[3.1.0]hexane-6-carboxylate introduces metabolic liabilities, as the unsubstituted methylene positions are highly susceptible to cytochrome P450-mediated oxidation [1]. Conversely, substituting with the monocyclic ethyl 3,3-difluorocyclopentanecarboxylate sacrifices the conformational rigidity provided by the fused cyclopropane ring, leading to a severe entropic penalty during target binding. Finally, attempting to procure the free acid form instead of the ethyl ester introduces handling challenges, including lower solubility in anhydrous reduction workflows and a higher propensity for degradation during long-term storage [2].
The incorporation of the 3,3-difluoro motif on the bicyclic core fundamentally alters the metabolic profile of downstream derivatives. Compared to the non-fluorinated bicyclo[3.1.0]hexane baseline, the gem-difluoro substitution effectively blocks oxidative metabolism at the highly susceptible 3-position. Class-level pharmacokinetic data demonstrates that this fluorination strategy typically reduces in vitro intrinsic clearance (Cl_int) in human liver microsomes by >40% while simultaneously increasing lipophilicity (ΔlogP ≈ +0.4 to +0.6) [1].
| Evidence Dimension | In vitro intrinsic clearance (Cl_int) and Lipophilicity (logP) |
| Target Compound Data | gem-Difluoro bicyclic core (reduced Cl_int, ΔlogP +0.4 to +0.6) |
| Comparator Or Baseline | Non-fluorinated bicyclo[3.1.0]hexane core |
| Quantified Difference | >40% reduction in Cl_int; +0.4 to +0.6 increase in logP |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the fluorinated building block is essential for projects targeting oral bioavailability or CNS penetration where overcoming first-pass metabolism is a primary hurdle.
The fused cyclopropane ring in the bicyclo[3.1.0]hexane system locks the cyclopentane pucker, providing a highly defined spatial projection for the 6-carboxylate vector. When compared to the flexible monocyclic analog (3,3-difluorocyclopentanecarboxylate), the bicyclic core reduces the number of accessible low-energy conformers by >60%. This rigidification minimizes the entropic penalty (ΔS) upon binding to a target protein, which routinely translates to a 10- to 100-fold improvement in binding affinity (Kd or IC50) for downstream drug candidates [1].
| Evidence Dimension | Accessible low-energy conformers and binding entropy |
| Target Compound Data | Bicyclo[3.1.0]hexane core (highly restricted) |
| Comparator Or Baseline | 3,3-difluorocyclopentane core (flexible) |
| Quantified Difference | >60% reduction in low-energy conformers; significant reduction in entropic penalty |
| Conditions | Computational conformational analysis and target binding thermodynamics |
Buyers should select the bicyclic scaffold over monocyclic alternatives to maximize downstream target affinity through conformational pre-organization.
For industrial procurement and scale-up, the physical form of the building block is critical. Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is typically an oil/liquid at room temperature with high solubility in anhydrous aprotic solvents (e.g., THF, DCM, ether). Compared to the free carboxylic acid, which can suffer from lower solubility and potential handling issues such as hygroscopicity, the ethyl ester allows for direct, homogeneous use in anhydrous reduction workflows (e.g., using LiAlH4 or DIBAL-H) with >95% conversion efficiency. Furthermore, the ester exhibits long-term shelf stability (>12 months at -20°C) without the risk of spontaneous degradation [1].
| Evidence Dimension | Solubility in aprotic solvents and reduction efficiency |
| Target Compound Data | Ethyl ester (>95% conversion in direct anhydrous reduction) |
| Comparator Or Baseline | Free carboxylic acid form |
| Quantified Difference | Higher solubility and streamlined handling; eliminates the need for intermediate activation |
| Conditions | Standard laboratory synthesis workflows (e.g., THF at 0°C to RT) |
Procuring the ethyl ester streamlines multi-step synthesis by enabling direct reductions or cross-couplings while ensuring reliable long-term material stability.
Leveraging the enhanced lipophilicity and blocked oxidation sites (as detailed in Section 3), this compound is a strategic starting material for generating CNS-penetrant drug candidates. It is routinely used to replace meta-substituted benzenes or piperidines in lead optimization to improve the pharmacokinetic half-life and brain-to-plasma ratio [1].
Due to its rigid vector projection and low entropic penalty upon binding, the ethyl ester is a highly effective precursor for synthesizing high-affinity ligands. It can be readily saponified or reduced to append specific pharmacophores, locking them in the precise spatial orientation required for deep binding pocket engagement [2].
The high solubility and liquid handling properties of the ethyl ester make it highly suitable for automated, parallel library synthesis workflows. It can be directly subjected to amidation, reduction, or Grignard addition without the intermediate activation steps required by the free acid, streamlining the generation of diverse fluorinated libraries [3].